molecular formula C14H17ClN4O B1424840 N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219957-75-1

N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1424840
CAS RN: 1219957-75-1
M. Wt: 292.76 g/mol
InChI Key: FMHBEXMYPPVGJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis process available for the specific compound, there are related compounds that have been synthesized. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides .

Scientific Research Applications

Antitubercular Activity

Research has shown that derivatives of N-substituted hydrazinecarboxamides exhibit significant antitubercular activity. For instance, compounds similar to the one have been evaluated in vitro for their anti-TB activity against various mycobacteria strains, including M. tuberculosis and INH-resistant non-tuberculous mycobacteria, demonstrating potential for the rational design of new antitubercular compounds (M. Asif, 2014).

Kinase Inhibition for Cancer Therapy

Pyrazolo[3,4-b]pyridine derivatives, structurally related to the queried compound, have been highlighted for their versatility in kinase inhibition, a crucial target in cancer therapy. These compounds bind to the hinge region of kinases, suggesting their potential in the design of new anticancer drugs. Patents and peer-reviewed articles support the scaffold's use in inhibiting various kinase targets, indicating its broad applicability in developing cancer therapeutics (Steve Wenglowsky, 2013).

Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the target compound, is recognized for its wide range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. This class of compounds has garnered attention for its potential in drug discovery, underscoring the structural motif's importance in medicinal chemistry and the development of drug-like candidates (S. Cherukupalli et al., 2017).

properties

IUPAC Name

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c1-9-4-2-3-5-11(9)16-14(19)13-10-8-15-7-6-12(10)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHBEXMYPPVGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

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